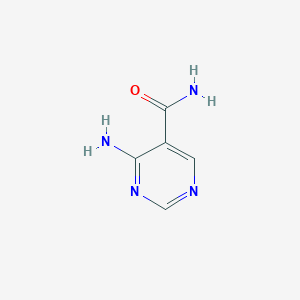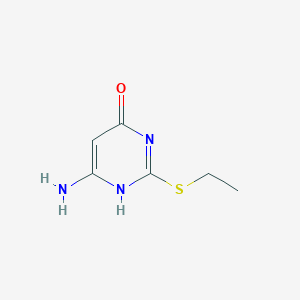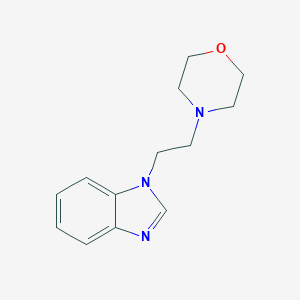
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is also known as ME0328 and has been extensively studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and survival. This inhibition leads to the inhibition of cell proliferation and induction of cell death in cancer cells. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes that play a crucial role in the apoptotic pathway. Additionally, it has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. This compound also has anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole in lab experiments is its potential use as a therapeutic agent in various diseases. This compound has been extensively studied for its biological and pharmacological properties, and its mechanism of action is well understood. Additionally, this compound has shown promising results in preclinical studies, indicating its potential use in clinical trials.
However, one of the limitations of using 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole in lab experiments is its limited solubility in water. This limits its use in certain experiments that require aqueous solutions. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for the research on 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole. One of the future directions is to study its potential use in combination therapy with other therapeutic agents. This compound has been shown to have synergistic effects with other anti-cancer agents, indicating its potential use in combination therapy.
Another future direction is to study its potential use in the treatment of other diseases such as autoimmune diseases and infectious diseases. This compound has shown anti-inflammatory and anti-microbial properties, indicating its potential use in the treatment of these diseases.
Conclusion:
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound has been extensively studied for its biological and pharmacological properties, and its mechanism of action is well understood. It has shown promising results in preclinical studies, indicating its potential use in clinical trials. However, its safety and efficacy in humans are still unknown, and further research is needed to fully understand its potential use in various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole involves the reaction of 2-(4-morpholinyl) ethylamine with 1H-benzoimidazole-5-carboxylic acid. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells. This compound also has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
5322-94-1 |
|---|---|
Formule moléculaire |
C13H17N3O |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
4-[2-(benzimidazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C13H17N3O/c1-2-4-13-12(3-1)14-11-16(13)6-5-15-7-9-17-10-8-15/h1-4,11H,5-10H2 |
Clé InChI |
IOKUIWCHHUHGDQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C=NC3=CC=CC=C32 |
SMILES canonique |
C1COCCN1CCN2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



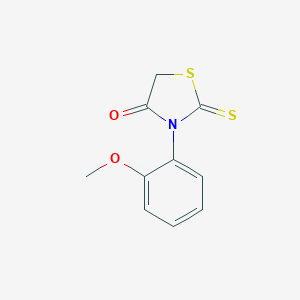
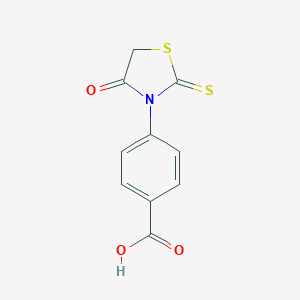
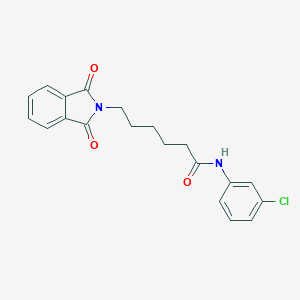
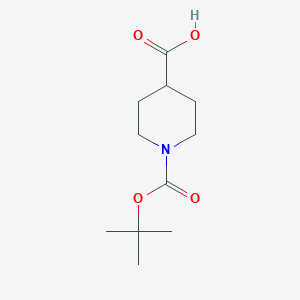

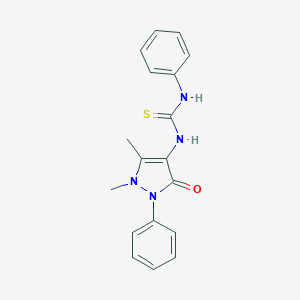
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)
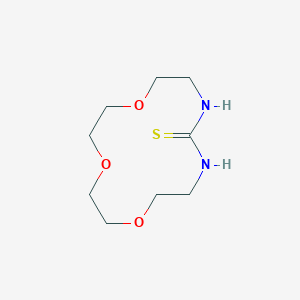
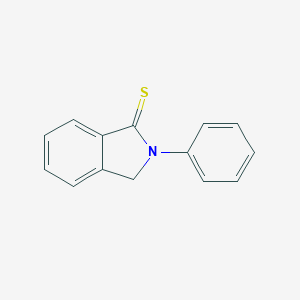
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)
